molecular formula C22H25N3O2 B12770088 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- CAS No. 117928-84-4

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)-

Cat. No.: B12770088
CAS No.: 117928-84-4
M. Wt: 363.5 g/mol
InChI Key: TTXLPTXYOBBRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- is a complex organic compound belonging to the quinoxalinone family This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a dimethylamino propyl group attached to the quinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- typically involves multi-step organic reactions. The starting materials often include quinoxalinone derivatives, which undergo acetylation, benzylation, and alkylation reactions to introduce the respective functional groups. The reaction conditions may vary, but common reagents include acetic anhydride for acetylation, benzyl chloride for benzylation, and dimethylaminopropyl chloride for alkylation. Catalysts such as Lewis acids or bases may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(methylamino)propyl)-
  • 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(ethylamino)propyl)-
  • 2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(propylamino)propyl)-

Uniqueness

2(1H)-Quinoxalinone, 6-acetyl-3-benzyl-1-(3-(dimethylamino)propyl)- is unique due to the presence of the dimethylamino propyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

117928-84-4

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

6-acetyl-3-benzyl-1-[3-(dimethylamino)propyl]quinoxalin-2-one

InChI

InChI=1S/C22H25N3O2/c1-16(26)18-10-11-21-19(15-18)23-20(14-17-8-5-4-6-9-17)22(27)25(21)13-7-12-24(2)3/h4-6,8-11,15H,7,12-14H2,1-3H3

InChI Key

TTXLPTXYOBBRQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)C(=N2)CC3=CC=CC=C3)CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.